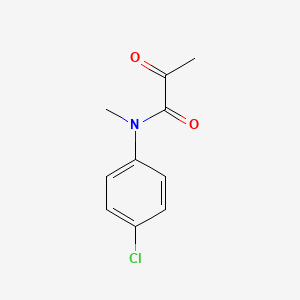
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one is an organic compound with a unique structure that includes a pyrrolidinone ring substituted with chlorine and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one typically involves the chlorination of 1-methylpyrrolidin-2-one The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions are carefully monitored to maintain the quality and purity of the final product.
化学反应分析
Types of Reactions
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of substituted pyrrolidinones.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert the compound into different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or primary amines are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolidinones, which can have different functional groups depending on the reagents and conditions used.
科学研究应用
3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
作用机制
The mechanism by which 3-Chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one exerts its effects involves interactions with specific molecular targets. The chlorine atoms and the pyrrolidinone ring play crucial roles in these interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets are subjects of ongoing research.
相似化合物的比较
Similar Compounds
3-Chloro-1-methylpyrrolidin-2-one: Lacks the chloromethyl group, resulting in different reactivity and applications.
4-Chloro-1-methylpyrrolidin-2-one: Similar structure but with chlorine at a different position, affecting its chemical properties.
1-Methylpyrrolidin-2-one: The parent compound without any chlorine substitution, used as a solvent and intermediate in organic synthesis.
属性
CAS 编号 |
61213-11-4 |
|---|---|
分子式 |
C6H9Cl2NO |
分子量 |
182.04 g/mol |
IUPAC 名称 |
3-chloro-4-(chloromethyl)-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C6H9Cl2NO/c1-9-3-4(2-7)5(8)6(9)10/h4-5H,2-3H2,1H3 |
InChI 键 |
QITPMQYBHLZNOS-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C(C1=O)Cl)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Bicyclo[4.2.0]oct-4-en-2-one](/img/structure/B14589846.png)
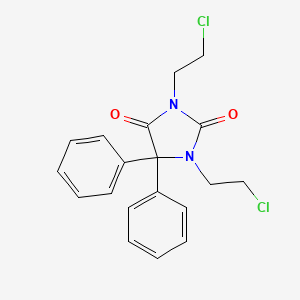
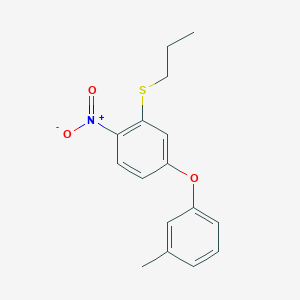

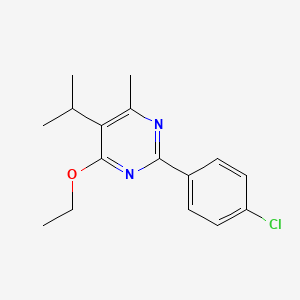
![5,5-Dimethyl-5,6-dihydrobenzo[a]phenazine](/img/structure/B14589862.png)
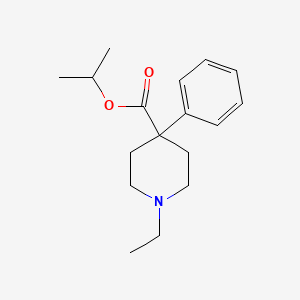
![8-Amino-2,3-dihydronaphtho[2,3-g]phthalazine-1,4,6,11-tetrone](/img/structure/B14589882.png)
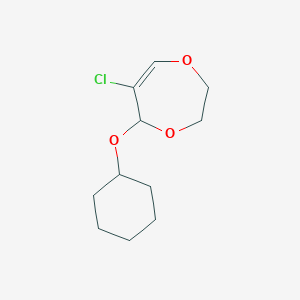
![Azulene, 4,6,8-trimethyl-1-[(phenylethynyl)thio]-](/img/structure/B14589893.png)
